molecular formula C6H9NS B12124548 4-Ethyl-5-methylthiazole CAS No. 52414-91-2

4-Ethyl-5-methylthiazole

Cat. No.: B12124548
CAS No.: 52414-91-2
M. Wt: 127.21 g/mol
InChI Key: QCIOXFPPEGZRFY-UHFFFAOYSA-N
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Description

4-Ethyl-5-methylthiazole is an organic compound with the molecular formula C₆H₉NS. It is a member of the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its distinct aroma and is often used in flavor and fragrance industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-5-methylthiazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of 2-aminothiophenol with an α-haloketone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate .

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-5-methylthiazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

4-Ethyl-5-methylthiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the flavor and fragrance industry due to its distinct aroma.

Mechanism of Action

The mechanism of action of 4-Ethyl-5-methylthiazole involves its interaction with various molecular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding to biological targets. These interactions can modulate biochemical pathways and affect cellular functions .

Comparison with Similar Compounds

Uniqueness: 4-Ethyl-5-methylthiazole is unique due to its specific arrangement of ethyl and methyl groups on the thiazole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the flavor and fragrance industry .

Properties

CAS No.

52414-91-2

Molecular Formula

C6H9NS

Molecular Weight

127.21 g/mol

IUPAC Name

4-ethyl-5-methyl-1,3-thiazole

InChI

InChI=1S/C6H9NS/c1-3-6-5(2)8-4-7-6/h4H,3H2,1-2H3

InChI Key

QCIOXFPPEGZRFY-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC=N1)C

melting_point

127 - 129 °C

physical_description

Solid

Origin of Product

United States

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